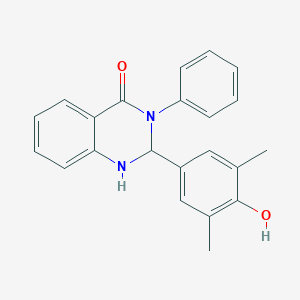![molecular formula C16H16FNO3 B300203 2-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide](/img/structure/B300203.png)
2-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide, also known as FMEB, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of benzamide derivatives and has been found to have potential applications in various fields of research.
科学的研究の応用
2-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide has been found to have potential applications in various fields of scientific research. One of the most promising applications of 2-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide is in the treatment of cancer. Studies have shown that 2-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
作用機序
The mechanism of action of 2-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide involves the inhibition of various enzymes and signaling pathways. 2-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. 2-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide has also been found to inhibit the activity of protein kinase B (AKT), which is a signaling pathway that plays a crucial role in cell survival and proliferation.
Biochemical and Physiological Effects:
2-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide has been found to have various biochemical and physiological effects. Studies have shown that 2-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. 2-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. 2-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide has also been found to inhibit the activity of protein kinase B (AKT), which is a signaling pathway that plays a crucial role in cell survival and proliferation.
実験室実験の利点と制限
One of the advantages of using 2-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide in lab experiments is that it has been found to have low toxicity. This makes it a potential candidate for the development of new drugs. However, one of the limitations of using 2-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide in lab experiments is that it is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.
将来の方向性
There are several future directions for the research on 2-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide. One of the most promising directions is the development of 2-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the study of the mechanism of action of 2-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide in more detail to fully understand its potential applications and limitations. Additionally, research can be done to optimize the synthesis method of 2-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide to obtain a higher yield of the final product.
Conclusion:
In conclusion, 2-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide is a promising compound that has potential applications in various fields of scientific research. The synthesis of 2-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide is a multistep process that requires careful control of reaction conditions to obtain a high yield of the final product. 2-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide has been found to have potential applications in the treatment of cancer and inflammatory diseases. The mechanism of action of 2-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide involves the inhibition of various enzymes and signaling pathways. 2-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide has been found to have low toxicity, making it a potential candidate for the development of new drugs. However, more research is needed to fully understand its potential applications and limitations.
合成法
The synthesis of 2-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide involves the reaction of 2-fluorobenzoyl chloride with 3-methoxyphenol in the presence of triethylamine. The resulting product is then reacted with 2-(2-aminoethoxy)ethanol to obtain 2-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide. The synthesis of 2-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide is a multistep process that requires careful control of reaction conditions to obtain a high yield of the final product.
特性
製品名 |
2-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide |
|---|---|
分子式 |
C16H16FNO3 |
分子量 |
289.3 g/mol |
IUPAC名 |
2-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide |
InChI |
InChI=1S/C16H16FNO3/c1-20-12-5-4-6-13(11-12)21-10-9-18-16(19)14-7-2-3-8-15(14)17/h2-8,11H,9-10H2,1H3,(H,18,19) |
InChIキー |
NPQFEHZYYBKSOR-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC=C1)OCCNC(=O)C2=CC=CC=C2F |
正規SMILES |
COC1=CC(=CC=C1)OCCNC(=O)C2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-Methylphenyl)sulfonyl]-4-[4-(2-thienyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B300121.png)
![3-[(2-chloro-4,5-difluorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B300122.png)

![N-(4-ethoxyphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B300125.png)


![3-(2-chlorophenyl)-5-methyl-N-[4-(1-pyrrolidinylmethyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B300131.png)
![N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B300132.png)
![N-tert-butyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B300137.png)
![N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B300139.png)
![N-[1-(1-adamantyl)ethyl]-2-chloro-4,5-difluorobenzamide](/img/structure/B300140.png)
![N-(3-chloro-2-methylphenyl)-2-{[5-(methoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B300141.png)

![N-(2-furylmethyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B300144.png)